

A Technical Guide to the Physicochemical Properties of α -Hexylcinnamaldehyde

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Compound of Interest

Compound Name: *alpha-Hexylcinnamaldehyde*

Cat. No.: B145862

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Introduction

α -Hexylcinnamaldehyde (HCA), commonly referred to as hexyl cinnamal, is an aromatic aldehyde that is a prominent ingredient in the fragrance and cosmetics industries.[1][2] Valued for its characteristic sweet, floral, and jasmine-like aroma, it is synthesized for wide use in perfumes, personal care products, and household cleaners.[2][3] Structurally, it is a derivative of cinnamaldehyde with a hexyl group substituted at the α -position.[4] Beyond its olfactory properties, α -Hexylcinnamaldehyde has garnered attention from researchers for its biological activities, including potential anti-mutagenic properties and its ability to act as a chemosensitizing agent, making its physicochemical characteristics of significant interest to drug development and toxicology professionals.[5][6] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental context and mechanistic insights.

Chemical Identity and Structure

α -Hexylcinnamaldehyde is formally known as 2-Benzylideneoctanal.[4][7] Its structure consists of a phenyl group attached to a propenal backbone, with a six-carbon hexyl chain bonded to the α carbon of the aldehyde group. This combination of an aromatic ring, a conjugated double bond system, and an aliphatic chain dictates its physical and chemical behavior.

Table 1: Chemical Identifiers for **α -Hexylcinnamaldehyde**

Identifier	Value	Reference
IUPAC Name	2-Benzylideneoctanal	[7]
Common Name	alpha-Hexylcinnamaldehyde, Hexyl Cinnamal	[3] [7]
CAS Number	101-86-0	[7] [8]
Molecular Formula	C ₁₅ H ₂₀ O	[2] [7]
Molecular Weight	216.32 g/mol	[2] [9] [10]
SMILES	O=C\C(=C\c1cccc1)CCCCC	[7]

| InChI Key | GUUHFMWKWLOQMM-NTCAYCPXSA-N |[\[7\]](#) |

Core Physicochemical Properties

The physicochemical properties of α -Hexylcinnamaldehyde are summarized below. These values are crucial for formulation, stability testing, and predicting its environmental fate and biological interactions.

Table 2: General Physical Properties

Property	Value	Reference
Physical State	Pale yellow liquid	[1] [9]

| Odor | Jasmine-like, floral, sweet, and slightly fatty/herbaceous |[\[2\]](#)[\[9\]](#)[\[11\]](#) |

Table 3: Thermodynamic and Safety Properties

Property	Value	Reference
Boiling Point	308 °C (at 760 mmHg)	[4] [7]
	174-176 °C (at 15 mmHg)	[2]
Melting Point	Not available (liquid at room temp.)	[12]
Density	0.950 - 0.961 g/mL (at 20-25 °C)	[2] [7] [9] [10]
Vapor Pressure	0.001 mmHg (at 25 °C)	[13]
	0.0001 hPa (at 20 °C)	[14]

| Flash Point | >230 °F / 113 °C (closed cup) | [\[12\]](#)[\[15\]](#) |

Table 4: Solubility and Partitioning Data

Property	Value	Reference
Solubility in Water	2.75 - 5 mg/L (at 25 °C); considered nearly insoluble	[2] [7] [16]
Solubility in Solvents	Miscible in ethanol and oils; soluble in most fixed and mineral oils	[9] [10] [14]

| LogP (n-octanol/water) | 4.8 | [\[4\]](#)[\[9\]](#)[\[14\]](#) |

Table 5: Optical and Other Properties

Property	Value	Reference
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| Refractive Index (n²⁰/D) | 1.547 - 1.553 | [\[2\]](#)[\[9\]](#)[\[17\]](#) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of α -Hexylcinnamaldehyde.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are definitive for structural confirmation. Key ^1H NMR signals include a downfield singlet for the aldehydic proton, multiplets in the aromatic region for the phenyl group, a singlet for the vinylic proton, and a series of upfield signals corresponding to the aliphatic hexyl chain.^{[9][18]}
- **Mass Spectrometry (MS):** Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for identification. The mass spectrum would show a molecular ion (M^+) peak corresponding to its molecular weight (216.32).^[9]
- **UV-Visible Spectroscopy:** Due to its conjugated system (phenyl ring, double bond, and carbonyl group), α -Hexylcinnamaldehyde is expected to show strong UV absorbance. Its parent compound, cinnamaldehyde, displays a primary absorbance peak around 290 nm, and HCA is expected to have a similar profile.^[19]
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a strong carbonyl ($\text{C}=\text{O}$) stretching band for the aldehyde, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring and the alkene group.

Experimental Protocols

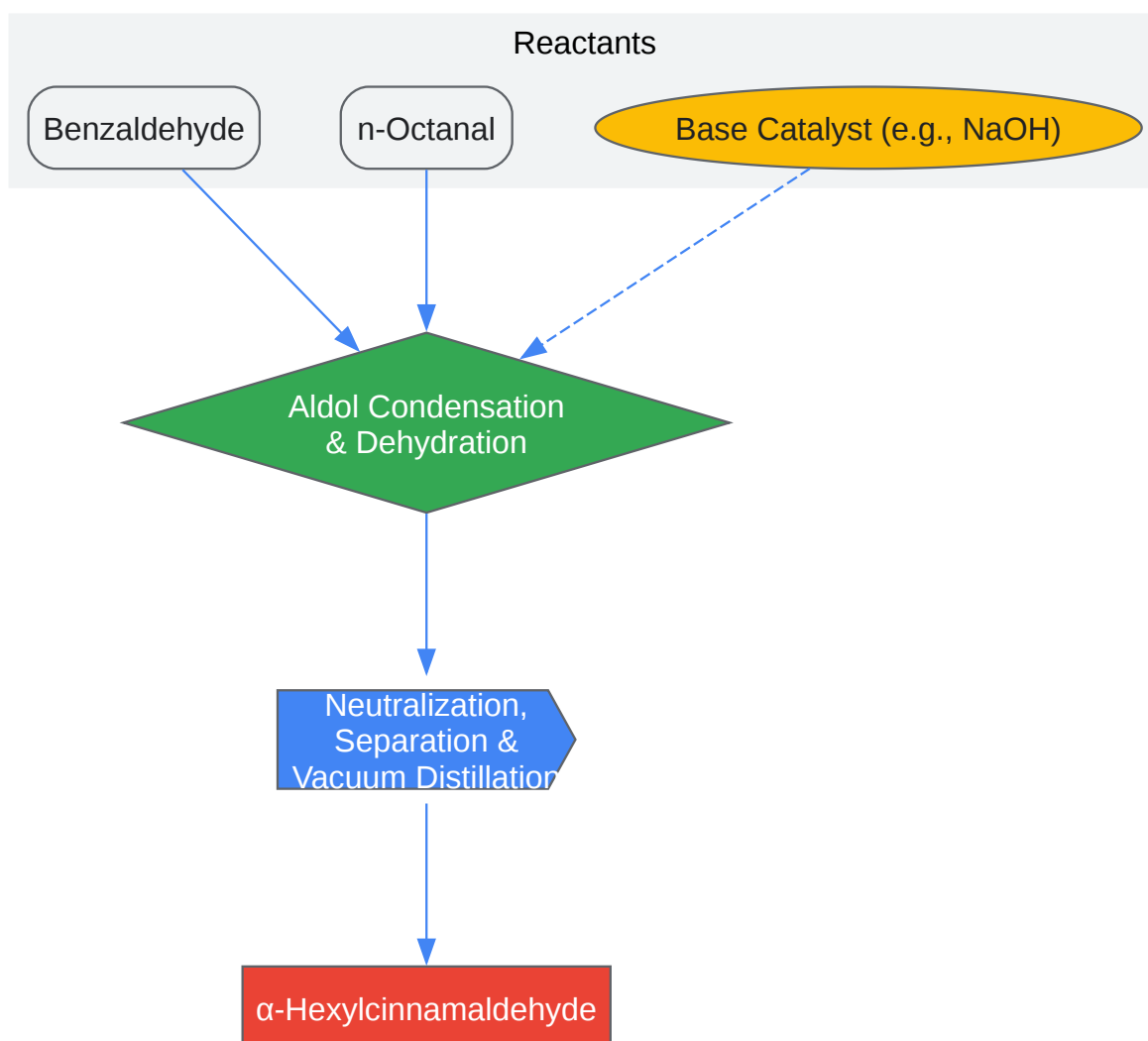
Detailed experimental protocols for determining physicochemical properties are standardized. Below are outlines of common methodologies applicable to α -Hexylcinnamaldehyde.

Synthesis via Aldol Condensation

The industrial synthesis of α -Hexylcinnamaldehyde is typically achieved through a crossed-aldol condensation reaction.^{[1][4]} This process involves the reaction of benzaldehyde with n-octanal in the presence of a base catalyst.

- **Methodology:**
 - **Reactant Charging:** Benzaldehyde and n-octanal are charged into a reactor, often with an excess of benzaldehyde.

- **Catalysis:** An aqueous solution of a base catalyst, such as sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3), is added to the reactor.^[1]
- **Reaction:** The mixture is agitated at a controlled temperature to facilitate the condensation reaction, where the enolate of octanal attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β -unsaturated aldehyde.
- **Workup and Purification:** After the reaction is complete, the mixture is neutralized. The organic layer is separated, washed, and purified, typically via vacuum distillation, to yield high-purity α -Hexylcinnamaldehyde.^[20]



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Workflow for the synthesis of α -Hexylcinnamaldehyde.

Determination of Vapor Pressure

For low-volatility organic compounds like HCA, the vapor pressure can be measured using several methods.^{[21][22]}

- Gas Saturation Method (OECD TG 104):
 - A stream of inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of the substance.
 - The gas becomes saturated with the vapor of the substance.
 - The amount of substance transported by the gas is determined by trapping the vapor (e.g., on a sorbent tube) and quantifying it using a technique like gas chromatography (GC).
 - The vapor pressure is calculated from the mass of the transported substance and the total volume of the gas passed through.
- Static Method (OECD TG 104):
 - A purified sample of the substance is introduced into an evacuated chamber maintained at a constant temperature.
 - The pressure inside the chamber is measured over time until it reaches a stable equilibrium value.
 - This equilibrium pressure is the vapor pressure of the substance at that temperature. This method is highly accurate but requires rigorous degassing of the sample.^[23]

Determination of Octanol-Water Partition Coefficient (LogP)

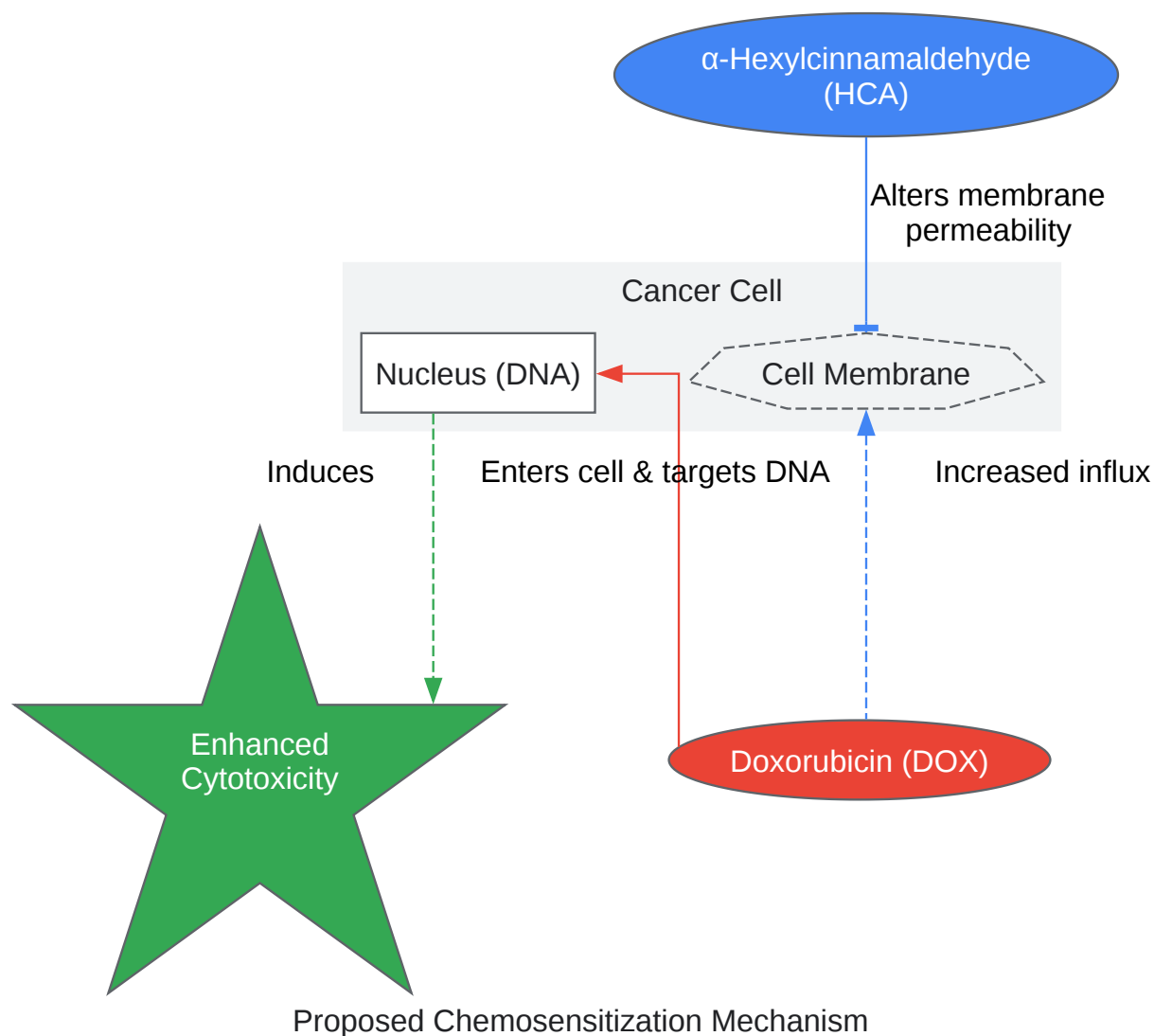
The LogP value is a critical parameter for predicting the environmental distribution and biological absorption of a substance.

- Shake-Flask Method (OECD TG 107):
 - A small amount of α -Hexylcinnamaldehyde is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
 - The mixture is shaken vigorously in a vessel at a constant temperature until equilibrium is reached.
 - The mixture is then centrifuged to separate the n-octanol and water phases.
 - The concentration of HCA in each phase is determined analytically (e.g., by GC or HPLC).
 - The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Interactions and Potential Mechanisms

While primarily used for its scent, HCA exhibits notable biological activity. It is a known skin sensitizer, a property that necessitates its declaration on cosmetic product labels in many jurisdictions.^{[3][10]} More recently, research has highlighted its potential as a chemosensitizing agent, capable of enhancing the efficacy of anticancer drugs like doxorubicin.^[24]

The mechanism appears to involve the modulation of cancer cell membrane permeability.^[24] In studies with various human cancer cell lines, HCA increased the cytotoxic effect of doxorubicin. This effect was most pronounced in cells lacking ATP-binding cassette (ABC) transporter pumps, suggesting that HCA's primary role is not the inhibition of drug efflux but rather a more general alteration of the cell membrane that facilitates drug entry or retention.^[24]



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